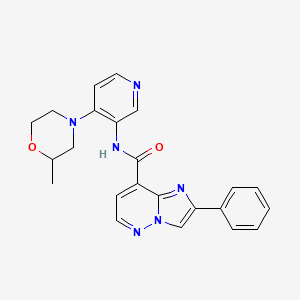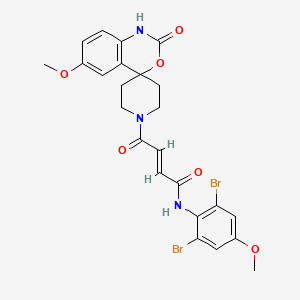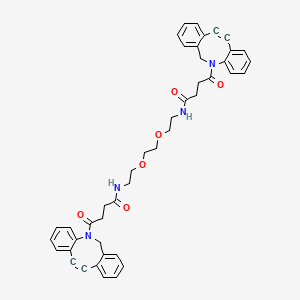![molecular formula C21H14N2O6 B12403239 3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural properties, which include a spiro linkage between benzofuran and xanthene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the carbohydrazide group under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
科学研究应用
3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent dyes and sensors
作用机制
The mechanism by which 3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The hydroxyl and oxo groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The spiro linkage provides structural rigidity, enhancing the compound’s stability and specificity .
相似化合物的比较
Similar Compounds
5(6)-Carboxyfluorescein: Another fluorescent compound with similar structural features but different functional groups.
Fluorescein: A widely used fluorescent dye with a simpler structure.
Rhodamine: A fluorescent dye with a different core structure but similar applications
Uniqueness
3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide is unique due to its spiro linkage and the presence of both hydroxyl and oxo groups. These features contribute to its distinct reactivity and versatility in various applications, setting it apart from other similar compounds .
属性
分子式 |
C21H14N2O6 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC 名称 |
3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide |
InChI |
InChI=1S/C21H14N2O6/c22-23-19(26)10-1-4-13-16(7-10)21(29-20(13)27)14-5-2-11(24)8-17(14)28-18-9-12(25)3-6-15(18)21/h1-9,24-25H,22H2,(H,23,26) |
InChI 键 |
HVCUQDNWYXULGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)NN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)












